4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one is a chemical compound with the molecular formula C16H9F7O2 and a molecular weight of 366.23 g/mol . This compound is characterized by the presence of a heptafluorinated hexenone structure attached to a naphthalene ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one typically involves the reaction of heptafluorinated precursors with naphthalene derivatives under controlled conditions. One common method involves the use of heptafluoropropyl groups and naphthalene-2-carbaldehyde in the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluorinated structure enhances its binding affinity and selectivity, leading to modulation of the target’s activity. The compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4,5,5,6,6,6-Heptafluoro-1-hydroxy-1-(naphthalen-2-yl)hex-1-en-3-one include:
4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)hexane-1,3-dione: This compound has a similar heptafluorinated structure but with a thienyl group instead of a naphthalene ring.
1-Chloro-4,4,5,5,6,6,6-heptafluoro-1-(thiophen-2-yl)hex-1-en-3-one: This compound features a chloro group and a thiophenyl ring, offering different reactivity and applications.
Eigenschaften
CAS-Nummer |
849798-42-1 |
---|---|
Molekularformel |
C16H9F7O2 |
Molekulargewicht |
366.23 g/mol |
IUPAC-Name |
4,4,5,5,6,6,6-heptafluoro-1-hydroxy-1-naphthalen-2-ylhex-1-en-3-one |
InChI |
InChI=1S/C16H9F7O2/c17-14(18,15(19,20)16(21,22)23)13(25)8-12(24)11-6-5-9-3-1-2-4-10(9)7-11/h1-8,24H |
InChI-Schlüssel |
BBBYRIMEUUKNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.